YE120 GPR35 agonist mechanism of action
YE120 GPR35 agonist mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of YE120, a GPR35 Agonist For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is a class A orphan GPCR expressed predominantly in the gastrointestinal tract and immune cells.[1][2] Its involvement in various physiological and pathophysiological processes, including inflammation, metabolic disorders, and cancer, has made it a compelling target for drug discovery.[3][4] YE120 is a small-molecule agonist of GPR35 used as a research tool to investigate the receptor's biological functions and signaling pathways.[5] This guide provides a detailed overview of the mechanism of action of YE120, focusing on its interaction with GPR35, downstream signaling cascades, and the experimental protocols used for its characterization.
Core Mechanism of Action
YE120 functions as an agonist by binding to the orthosteric site of GPR35.[5] This binding event induces a conformational change in the receptor, which facilitates its interaction with intracellular signaling partners, primarily heterotrimeric G proteins and β-arrestins.[5] GPR35 is known to couple with multiple G protein subtypes, predominantly Gαi/o and Gα12/13, initiating distinct downstream signaling cascades.[6][7]
YE120 exhibits biased agonism, meaning it preferentially activates certain signaling pathways over others. It is a potent activator of G protein-mediated signaling while acting as a less potent partial agonist for β-arrestin recruitment.[5] This characteristic suggests that YE120 may favor G protein-biased signaling, a feature that is increasingly explored in drug development to achieve more targeted therapeutic effects.[5][8]
Quantitative Data: Potency and Efficacy of YE120
The activity of YE120 has been quantified using various in vitro cellular assays. The following table summarizes the key potency (EC₅₀) values, which represent the concentration of YE120 required to elicit a half-maximal response.
| Assay Type | Parameter | Value | Cell Line | Description | Citation |
| Dynamic Mass Redistribution (DMR) | EC₅₀ | ~32 nM | HT-29 (endogenous) | Measures global cellular changes upon receptor activation, largely reflecting G protein signaling. | [5] |
| β-Arrestin Recruitment | EC₅₀ | ~10.2 µM | Engineered U2OS/HEK293 | Measures the recruitment of β-arrestin to the activated receptor. | [5] |
GPR35 Signaling Pathways
Upon activation by an agonist such as YE120, GPR35 initiates several downstream signaling pathways.
G Protein-Dependent Signaling
GPR35 primarily couples to Gαi/o and Gα12/13 proteins.[6][9]
-
Gαi/o Pathway : Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase (AC), which decreases intracellular cyclic AMP (cAMP) levels.[6][7] This can subsequently dampen signaling pathways dependent on Protein Kinase A (PKA).[9]
-
Gα12/13 Pathway : Coupling to Gα12/13 activates the small GTPase RhoA, which influences the actin cytoskeleton, cell shape, and motility.[7][9]
Caption: GPR35 G protein-dependent signaling pathways.
β-Arrestin-Dependent Signaling
Agonist binding also promotes the phosphorylation of GPR35 by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for β-arrestin proteins.[3] The recruitment of β-arrestin not only desensitizes the G protein signal but also initiates a separate wave of G protein-independent signaling by acting as a scaffold for other proteins, such as those in the ERK1/2 pathway.[3][6] YE120 is a partial agonist for this pathway.[5]
Caption: GPR35 β-arrestin-dependent signaling pathway.
Experimental Protocols
Characterization of GPR35 agonists like YE120 relies on robust and reproducible in vitro assays. Below are detailed methodologies for key experiments.
Experimental Workflow: General Cell-Based Assay
The general workflow for testing a compound's effect on GPR35 in a cell-based assay involves several key steps from cell culture to data analysis.
Caption: General workflow for a cell-based GPCR functional assay.
Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the interaction between GPR35 and β-arrestin upon agonist stimulation using an enzyme fragment complementation (EFC) technology.[10][11]
Objective: To measure the potency and efficacy of YE120 in inducing GPR35-β-arrestin interaction.
Materials:
-
PathHunter® cells co-expressing GPR35 tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (DiscoverX).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS).
-
YE120 and reference agonist (e.g., Zaprinast).
-
PathHunter® Detection Reagents (Galacton Star® Substrate, Emerald II™ Enhancer).
-
Opaque, white-walled, clear-bottom 96- or 384-well microplates.
-
Luminescence plate reader.
Methodology:
-
Cell Plating: Seed the PathHunter® cells into the microplates at a pre-optimized density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of YE120 and the reference agonist in assay buffer. Ensure the final solvent (e.g., DMSO) concentration is constant across all wells and does not exceed 0.5%.
-
Agonist Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.[12]
-
Signal Detection:
-
Allow the plate and detection reagents to equilibrate to room temperature.
-
Prepare the working detection solution according to the manufacturer's protocol.
-
Add the detection solution to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to a vehicle control. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
Protocol 2: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following GPCR activation. Since GPR35 does not natively couple strongly to the Gαq pathway (which directly mobilizes calcium), this assay often involves co-transfection of a promiscuous Gα protein, such as Gα16, to redirect the signal from any G protein subtype to the calcium pathway.[13]
Objective: To assess GPR35 activation by measuring downstream calcium release.
Materials:
-
HEK293T cells.
-
Expression vectors for human GPR35 and a promiscuous Gα protein (e.g., Gα16).
-
Transfection reagent (e.g., PEI).
-
Culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Probenecid (B1678239) (an anion-exchange transport inhibitor to prevent dye leakage).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR®, FlexStation®).
Methodology:
-
Transfection: Co-transfect HEK293T cells with the GPR35 and Gα16 expression vectors.
-
Cell Plating: 24 hours post-transfection, seed the cells into the microplates and incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of YE120 in assay buffer in a separate compound plate.
-
Calcium Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Configure the instrument to add the compound dilutions from the source plate to the cell plate while simultaneously recording the fluorescence signal.
-
Continue recording the fluorescence kinetically for 2-3 minutes to capture the peak response.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this value against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀.
Conclusion
YE120 is a valuable pharmacological tool for elucidating the complex biology of GPR35. Its mechanism of action is characterized by binding to the orthosteric site of GPR35, leading to the activation of multiple downstream signaling pathways. Notably, YE120 displays biased agonism, with significantly higher potency for G protein-mediated signaling compared to β-arrestin recruitment.[5] A thorough understanding of its mechanism, supported by quantitative in vitro assays, is critical for researchers using YE120 to probe the roles of GPR35 in health and disease and for professionals in the early stages of drug development targeting this receptor.
References
- 1. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 2. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 4. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 8. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Remodeling and Ischemic Protection by G-protein coupled receptor 35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
